molecular formula C14H16FNO3 B125865 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone CAS No. 84162-84-5

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Cat. No. B125865
CAS RN: 84162-84-5
M. Wt: 265.28 g/mol
InChI Key: BIOJZRDPHAAHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" is a complex organic molecule that is likely to have significant biological activity given the presence of a fluorinated aromatic ring and a piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the acylation of a nitrogen-containing heterocycle followed by various functional group transformations. For instance, the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine involves the reaction of 4-fluorobenzoyl chloride with methylisonipecotate, followed by hydrolysis and further coupling with a Grignard reagent to yield the final product . This suggests that the synthesis of "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" could similarly involve acylation and subsequent modifications to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" has been studied using various computational methods, such as Gaussian09 software, to optimize the molecular geometry and predict vibrational frequencies . The geometrical parameters are often validated against X-ray diffraction (XRD) data, ensuring the accuracy of the theoretical models. The stability of these molecules is frequently attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of such compounds is often explored through their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These properties indicate the potential charge transfer within the molecule and identify reactive sites, such as the carbonyl group, which is often the most electronegative and reactive part of these molecules . Additionally, the presence of a fluorine atom can significantly influence the reactivity due to its electronegativity and ability to stabilize adjacent positive charges .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry . The presence of specific functional groups, such as the carbonyl and fluorophenyl groups, can be confirmed through their characteristic absorption bands in the IR spectrum. The molecular electrostatic potential (MEP) analysis provides insights into the distribution of electronic charge across the molecule, which is crucial for understanding its reactivity and interactions with other molecules . The first hyperpolarizability is also calculated for some compounds to assess their potential in nonlinear optics .

Case Studies

While the provided papers do not include case studies on "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone," they do report on the biological activities of structurally similar compounds. For example, certain derivatives have shown inhibitory activity against tripeptidyl peptidase II (TPII) and potential antineoplastic properties . Others have been evaluated for antiproliferative activity against human leukemic cell lines, with some compounds exhibiting significant potency . These studies suggest that "1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone" may also possess interesting biological activities worthy of further investigation.

Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized using a click chemistry approach and characterized using IR, NMR, and MS studies. It demonstrated thermal stability analyzed through TGA and DSC techniques, and its structure was confirmed by single crystal XRD analysis. The compound's cytotoxicity was evaluated, and its binding analysis with human serum albumin was carried out to understand its pharmacokinetics nature for biological applications (Govindhan et al., 2017).

Anticancer Studies

  • A class of novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives synthesized from this compound showed significant cytotoxicity against HepG-2 and A549 cancer cells. Active compounds were compared with human normal lung IMR-90 cells, and molecular docking simulation was performed with Chk1 protein to investigate the molecular interactions (Muniyappan et al., 2020).

Antimicrobial Activity

  • A novel series of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone were tested for their in vitro antimicrobial activity against bacterial and fungal organisms, demonstrating the potential of these compounds in antimicrobial applications (Kumar et al., 2019).

Antileukemic Activity

  • Novel derivatives of this compound were synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds displayed good antiproliferative activity with significant potency against leukemia cells, highlighting its potential in antileukemic therapies (Vinaya et al., 2012).

Antiallergy Activity

  • A series of derivatives were synthesized and evaluated for antiallergy activity. Several analogues demonstrated potent activity in the passive foot anaphylaxis assay, used for detecting compounds with antiallergic activity, indicating the compound's potential in antiallergy treatments (Walsh et al., 1989).

Safety And Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9(17)16-6-4-10(5-7-16)14(19)12-8-11(15)2-3-13(12)18/h2-3,8,10,18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOJZRDPHAAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517437
Record name 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

CAS RN

84162-84-5
Record name 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.